molecular formula C10H11N3O B3263841 1-(cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one CAS No. 380605-36-7

1-(cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

Cat. No.: B3263841
CAS No.: 380605-36-7
M. Wt: 189.21 g/mol
InChI Key: SQDBJTWIXWXJQR-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one (CAS 380605-36-7) is a chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery, particularly in the development of novel kinase inhibitors. This imidazo[4,5-c]pyridin-2-one core structure has been identified as a key pharmacophore in the exploration of new therapeutics for aggressive cancers. Scientific research has demonstrated that derivatives based on this scaffold act as potent inhibitors of Src Family Kinases (SFKs), including Src and Fyn, which are critically involved in tumor progression, cell proliferation, and invasion in cancers such as Glioblastoma multiforme (GBM) . These inhibitors function by competitively binding to the ATP-binding site of the target kinases, thereby disrupting oncogenic signaling pathways . A key advantage of this chemical series is its relevance to central nervous system (CNS) drug discovery; ADME predictions for related active compounds suggest they conform to the desirable criteria for blood-brain barrier (BBB) penetration, making them valuable tools for researching treatments for brain tumors and other neurological disorders . This product is offered exclusively for research applications. It is supplied with a purity of 95% or higher and has a molecular formula of C10H11N3O and a molecular weight of 189.21 g/mol . Researchers can leverage this compound as a critical building block for synthesizing novel derivatives or as a reference standard in high-throughput screening, kinase assay development, and oncology research programs.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3H-imidazo[4,5-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-10-12-8-5-11-4-3-9(8)13(10)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDBJTWIXWXJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C=NC=C3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701172900
Record name 1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380605-36-7
Record name 1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380605-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of cyclopropylmethylamine with a suitable pyridine derivative, followed by cyclization and oxidation steps. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine nitrogen and imidazole ring positions exhibit reactivity toward nucleophilic agents. For example:

  • Halogenation : Treatment with N-bromosuccinimide (NBS) in acetonitrile selectively brominates the imidazole ring at the C-5 position, forming 5-bromo derivatives (Fig. 1A) .

  • Amination : Palladium-catalyzed Buchwald-Hartwig coupling with aryl amines introduces substituents at the C-6 position. For instance, reaction with 4-fluoroaniline yields N-(4-fluorophenyl)-6-methoxy derivatives .

Table 1. Nucleophilic Substitution Examples

Reaction TypeReagents/ConditionsProductYieldReference
BrominationNBS, CH₃CN, 30°C, 5 h5-Bromo-imidazo[4,5-c]pyridin-2-one75%
AminationPd₂(dba)₃, Xantphos, t-BuONa, 110°CN-Aryl derivatives18–49%

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to the imidazole moiety. Key reactions include:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates the C-3 position of the imidazole ring, forming 3-nitro derivatives .

  • Sulfonation : Reaction with fuming sulfuric acid introduces sulfonic acid groups at the C-1 position .

Cross-Coupling Reactions

The compound participates in palladium-mediated cross-couplings to install aryl or heteroaryl groups:

  • Suzuki-Miyaura Coupling : Using arylboronic acids and Pd(PPh₃)₄ in toluene/EtOH, the C-7 position undergoes arylation (Fig. 1B) .

  • Sonogashira Coupling : Alkynylation at C-5 is achieved with terminal alkynes, CuI, and PdCl₂(PPh₃)₂ .

Table 2. Cross-Coupling Reactions

Coupling TypeReagentsProductYieldReference
Suzuki (Arylation)Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, 80°C7-Aryl-imidazo[4,5-c]pyridin-2-one60–85%
Sonogashira (Alkynyl)PdCl₂(PPh₃)₂, CuI, Et₃N, THF5-Alkynyl derivatives45–70%

Cycloaddition Reactions

The conjugated π-system facilitates [3+2] cycloadditions:

  • With Nitrile Oxides : Reacts with in situ-generated nitrile oxides to form isoxazolo-fused derivatives (Fig. 1C) .

  • With Azides : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the C-5 position yields triazole-linked hybrids .

Functional Group Transformations

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to a piperidine, altering the compound’s planarity and bioavailability.

  • Oxidation : KMnO₄ in acidic conditions oxidizes the cyclopropylmethyl group to a carboxylic acid .

Biological Activity Modulation

Structural modifications directly impact pharmacological properties:

  • Alkylation : Introducing methyl or benzyl groups at N-1 enhances binding to kinase targets (e.g., TAK1) by 10-fold .

  • Acylation : Acetylating the imidazole nitrogen improves metabolic stability in hepatic microsomes .

Mechanistic Insights

  • SNAr Reactivity : The C-6 chloro derivative undergoes nucleophilic displacement with morpholine or piperazines under mild conditions (K₂CO₃, DMF) .

  • Radical Pathways : Photoredox catalysis enables C–H functionalization at the cyclopropylmethyl group, forming cyclopropane-opened products .

Stability and Degradation

  • Hydrolytic Stability : The lactam ring resists hydrolysis under physiological pH but degrades in strongly acidic (HCl, Δ) or basic (NaOH, Δ) conditions .

  • Thermal Decomposition : Heating above 200°C induces retro-Diels-Alder fragmentation, releasing pyridine and cyclopropane fragments.

Scientific Research Applications

1-(Cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Compound Name Core Structure Substituent(s) Molecular Formula Molar Mass (g/mol) Key Features
1-(Cyclopropylmethyl)-imidazo[4,5-c]pyridin-2-one Imidazo[4,5-c]pyridin-2-one Cyclopropylmethyl C10H11N3O 189.21 Liquid, R&D/commercial use; substituent enhances lipophilicity .
1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridin-2-one Imidazo[4,5-c]pyridin-2-one Cyclopropyl C9H9N3O 175.19 Human La protein inhibitor; antiviral activity .
3-(Cyclopropylmethyl)-imidazo[4,5-b]pyridin-2-one Imidazo[4,5-b]pyridin-2-one Cyclopropylmethyl C10H11N3O 189.21 Structural isomer with [4,5-b] fusion; electronic properties may differ .
1-Methyl-6-phenyl-imidazo[4,5-b]pyridin-2-one Imidazo[4,5-b]pyridin-2-one Methyl, phenyl C13H11N3O 225.24 Aromatic substituents enhance π-π interactions; no bioactivity data .

Key Observations:

  • Ring Fusion Position: The imidazo[4,5-c] core (target compound) vs.
  • Substituent Effects: Cyclopropylmethyl (target) vs.

Pharmacologically Active Derivatives

Compound Name Target/Activity Molecular Formula Molar Mass (g/mol) Substituents/Modifications
Tolebrutinib (INN) Bruton tyrosine kinase inhibitor C26H25N5O3 455.51 4-Phenoxyphenyl, propenoyl-piperidinyl .
1-{1-[3-(Methylsulfonyl)propyl]}-imidazo[4,5-c]pyridin-2-one Not specified C21H23N5O3S 425.50 Methylsulfonylpropyl group; increased polarity .
1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridin-2-one Human La protein inhibitor C9H9N3O 175.19 Antiviral activity .

Key Observations:

  • Therapeutic Targets : The cyclopropylmethyl-substituted compound lacks explicit bioactivity data, but structural analogs like tolebrutinib (kinase inhibitor) and the cyclopropyl derivative (antiviral) highlight the scaffold’s versatility .
  • Substituent Impact : Bulky groups (e.g., methylsulfonylpropyl in ) may improve target affinity but reduce membrane permeability.

Key Observations:

  • Synthetic Complexity : Target compound’s cyclopropylmethyl group may require specialized alkylation steps, whereas ethyl/phenyl derivatives use coupling reactions .
  • Stability : Cyclopropane rings generally enhance metabolic stability but may introduce synthetic challenges .

Biological Activity

1-(cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is a compound belonging to the imidazopyridine class, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on available literature.

Chemical Structure and Properties

  • Molecular Formula : C11H11N3O
  • SMILES : C1CC1CC2=NC3=NC=CC(=C3N2)C(=O)

The compound features a bicyclic structure that is characteristic of many biologically active imidazopyridines. This structural configuration is believed to play a crucial role in its interaction with biological targets.

Biological Activity Overview

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that imidazopyridine derivatives often possess antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various strains of bacteria and fungi. A study highlighted the activity of related compounds against Plasmodium falciparum, suggesting potential antimalarial properties .

G-Protein Coupled Receptor (GPCR) Modulation

Imidazopyridines are known to modulate GPCRs, which are critical targets in drug discovery. The compound may act as an allosteric modulator or antagonist for certain GPCRs, influencing various signaling pathways involved in numerous physiological processes .

Case Studies

  • Antimalarial Activity : A series of studies have focused on the synthesis and evaluation of imidazopyridines for their antimalarial activity. For example, derivatives with similar structural motifs were tested against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, demonstrating IC50 values in the low micromolar range .
CompoundIC50 (μM)Strain
Compound A0.079NF54
Compound B0.335K1
  • GPCR Targeting : Another study examined compounds related to this compound as potential modulators of GPCRs. The findings suggested that these compounds could selectively inhibit certain receptors while sparing others, indicating a promising therapeutic profile for conditions like hypertension and heart disease .

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific enzyme targets or receptors within cells:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : By binding to GPCRs or other membrane proteins, the compound may alter signaling cascades that lead to physiological changes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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